2,6-Dimethylaniline-d6

説明

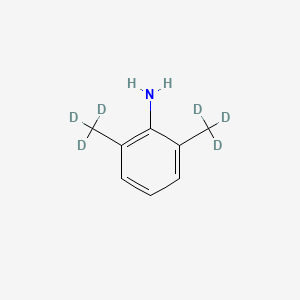

“2,6-Dimethylaniline-d6” is a labelled analogue of 2,6-Dimethylaniline . It is also known as 2,6-Di(methyl-d3)aniline and 2,6-Dimethyl-d6 aniline . It is a brown oil and is used as a reagent and intermediate .

Synthesis Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN). This can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .

Molecular Structure Analysis

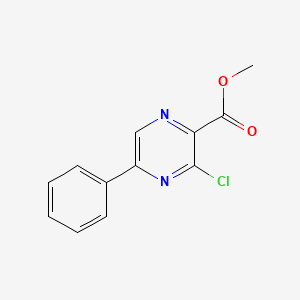

The molecular formula of this compound is C8H5D6N . The molecular weight is 127.22 . The SMILES string representation is Cc1cccc©c1N .

Chemical Reactions Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN). This can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .

Physical and Chemical Properties Analysis

This compound is a brown oil . It is soluble in Chloroform, Ethyl Acetate, and Methanol . It should be stored at -20°C, under an inert atmosphere .

科学的研究の応用

Carcinogenic Potential and DNA Adduct Formation : 2,6-Dimethylaniline (2,6-diMeA) is an environmental pollutant with potential carcinogenicity in humans, classified as a rodent carcinogen. It forms hemoglobin adducts in humans and yields major DNA adducts in vitro, suggesting a metabolic activation profile similar to arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

Oxidation by Human Cytochrome P450s : The oxidation of 2,6-Dimethylaniline by recombinant human cytochrome P450s and human liver microsomes has been studied. These processes are significant for understanding interindividual variability in hemoglobin adduct levels of 2,6-Dimethylaniline, possibly due to metabolic differences (Gan, Skipper, & Tannenbaum, 2001).

Mutagenicity Analysis : The mutagenic properties of 2,6-Dimethylaniline and its metabolites have been analyzed. This includes understanding the contribution of various DNA adducts to the toxicities elicited by 2,6-Dimethylaniline (Marques, da Costa, Blankenship, Culp, & Beland, 2002).

Chemical Oxidation and Environmental Degradation : Studies on the chemical oxidation of 2,6-dimethylaniline in the Fenton process have been conducted to understand its environmental degradation pathways. This includes identifying intermediates and proposing oxidation pathways for this compound (Masomboon, Ratanatamskul, & Lu, 2009).

Presence in Bovine and Human Milk : Analysis of 2,6-dimethylaniline in bovine and human milk has been carried out, especially considering its presence as a metabolite of lidocaine and its potential transfer from mother to nursing infant via milk (Puente & Josephy, 2001).

Genotoxicity Studies : The genotoxic properties of 2,6-dimethylaniline have been evaluated through various assays such as comet, micronucleus, and transgenic mutation assays, revealing its mutagenic activities associated with specific organ systems (Kohara, Matsumoto, Hirose, Hayashi, Honma, & Suzuki, 2018).

Safety and Hazards

2,6-Dimethylaniline-d6 is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

将来の方向性

2,6-Dimethylaniline-d6 is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . Its future directions could involve further exploration of its uses in the synthesis of these and potentially other drugs.

作用機序

Target of Action

2,6-Dimethylaniline-d6, also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2-, 6- positions on the benzene ring . It is a key starting material and a significant derivative of many anesthetics like Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and other drugs like the anti-anginal drug Ranolazine and the anti-diarrheal drug Lidamidine . Therefore, the primary targets of this compound are likely to be the same as these drugs, which include voltage-gated sodium channels for local anesthetics .

Mode of Action

For instance, local anesthetics like Lidocaine work by blocking sodium channels in the nerve cells, preventing the generation and conduction of nerve impulses, thereby causing a temporary loss of sensation .

Biochemical Pathways

It is known to be a key metabolite of lidocaine and xylazine Therefore, it might be involved in the metabolic pathways of these drugs

Pharmacokinetics

A study has developed a reverse-phase ultra-performance liquid chromatographic (uplc) method to detect and quantify the impurities of this compound at lower levels . This could potentially be used to study the pharmacokinetics of this compound in the future.

Result of Action

It is known to be a possible human carcinogen Therefore, exposure to this compound could potentially lead to carcinogenic effects

生化学分析

Biochemical Properties

2,6-Dimethylaniline-d6 is involved in the metabolism pathway of lidocaine, a local anesthetic . It is a key metabolite of lidocaine and xylazine

Cellular Effects

It is known that it is a key starting material in the synthesis of anesthetics and other drugs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the metabolism pathway of lidocaine , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the lidocaine metabolism pathway

特性

IUPAC Name |

2,6-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661935 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-81-2 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)